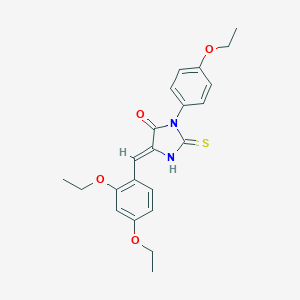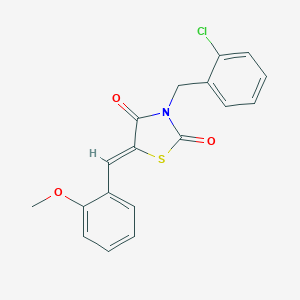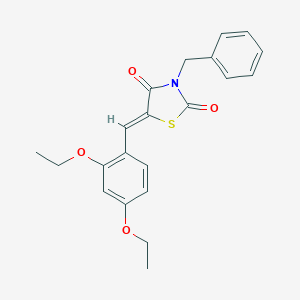![molecular formula C23H22N2O7S B300989 {4-[(2-{[4-(Ethoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B300989.png)
{4-[(2-{[4-(Ethoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[(2-{[4-(Ethoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid, also known as EMOTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EMOTA is a synthetic molecule that belongs to the family of thiazolidinone derivatives and has shown promising results in scientific research.
作用机制
The mechanism of action of {4-[(2-{[4-(Ethoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators. {4-[(2-{[4-(Ethoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant response.
Biochemical and Physiological Effects:
{4-[(2-{[4-(Ethoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). {4-[(2-{[4-(Ethoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, {4-[(2-{[4-(Ethoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid has been reported to inhibit the growth of cancer cells and induce apoptosis.
实验室实验的优点和局限性
One of the advantages of using {4-[(2-{[4-(Ethoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. {4-[(2-{[4-(Ethoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of using {4-[(2-{[4-(Ethoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the study of {4-[(2-{[4-(Ethoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid. One direction is to further investigate its potential use in the treatment of various diseases such as diabetes, neurodegenerative diseases, and cardiovascular diseases. Another direction is to explore its potential as a drug delivery system due to its ability to bind to proteins and other biomolecules. Additionally, the development of new synthetic methods for {4-[(2-{[4-(Ethoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid and its derivatives could lead to the discovery of new compounds with improved properties.
合成方法
{4-[(2-{[4-(Ethoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid can be synthesized by the reaction between 2-methoxyphenol and 4-ethoxycarbonylbenzaldehyde in the presence of a base such as sodium methoxide. The resulting product is then reacted with thiosemicarbazide to obtain the desired thiazolidinone derivative. The final step involves the reaction of the thiazolidinone derivative with 4-bromo-2-methoxyphenylacetic acid to obtain {4-[(2-{[4-(Ethoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid.
科学研究应用
{4-[(2-{[4-(Ethoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid has shown potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. It has been reported to possess anti-inflammatory, antioxidant, and antitumor properties. {4-[(2-{[4-(Ethoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid has also been studied for its potential use in the treatment of diabetes, neurodegenerative diseases, and cardiovascular diseases.
属性
产品名称 |
{4-[(2-{[4-(Ethoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetic acid |
|---|---|
分子式 |
C23H22N2O7S |
分子量 |
470.5 g/mol |
IUPAC 名称 |
2-[4-[(Z)-[2-(4-ethoxycarbonylphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]acetic acid |
InChI |
InChI=1S/C23H22N2O7S/c1-4-31-22(29)15-6-8-16(9-7-15)24-23-25(2)21(28)19(33-23)12-14-5-10-17(18(11-14)30-3)32-13-20(26)27/h5-12H,4,13H2,1-3H3,(H,26,27)/b19-12-,24-23? |
InChI 键 |
AQRFEADZSBFZMV-JWIFITGBSA-N |
手性 SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CC(=C(C=C3)OCC(=O)O)OC)/S2)C |
SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)O)OC)S2)C |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=C(C=C3)OCC(=O)O)OC)S2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(4-Ethoxyphenyl)-5-[4-(2-propynyloxy)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B300908.png)


![3-(4-Ethoxyphenyl)-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B300913.png)
![4-({4-[(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenoxy}methyl)benzoic acid](/img/structure/B300914.png)
![5-{4-[(2-Fluorobenzyl)oxy]-3-methoxybenzylidene}-3-isobutyl-1,3-thiazolidine-2,4-dione](/img/structure/B300915.png)
![{4-[(3-Benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-5-bromo-2-methoxyphenoxy}acetic acid](/img/structure/B300916.png)





![(2-{[1-(4-Ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B300929.png)